molecular formula C12H14O4 B1595598 4'-(2-Acetoxyethoxy)acetophenone CAS No. 75230-41-0

4'-(2-Acetoxyethoxy)acetophenone

Cat. No.: B1595598
CAS No.: 75230-41-0
M. Wt: 222.24 g/mol
InChI Key: KEONNVSUEWQGQT-UHFFFAOYSA-N
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Description

4’-(2-Acetoxyethoxy)acetophenone is an organic compound with the molecular formula C12H14O4 and a molecular weight of 222.24 g/mol . This compound is characterized by the presence of an acetophenone core substituted with an acetoxyethoxy group at the para position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4’-(2-Acetoxyethoxy)acetophenone typically involves the reaction of 4-hydroxyacetophenone with ethylene oxide followed by acetylation. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the initial reaction and an acid catalyst for the acetylation step . Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4’-(2-Acetoxyethoxy)acetophenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents such as sodium borohydride.

    Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or water. The major products formed depend on the specific reaction and conditions applied.

Scientific Research Applications

4’-(2-Acetoxyethoxy)acetophenone is utilized in various fields of scientific research:

Mechanism of Action

The mechanism by which 4’-(2-Acetoxyethoxy)acetophenone exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of metabolic processes or disruption of cellular signaling pathways .

Comparison with Similar Compounds

4’-(2-Acetoxyethoxy)acetophenone can be compared with other acetophenone derivatives such as:

The uniqueness of 4’-(2-Acetoxyethoxy)acetophenone lies in its specific functional groups, which confer distinct chemical properties and reactivity patterns, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2-(4-acetylphenoxy)ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-9(13)11-3-5-12(6-4-11)16-8-7-15-10(2)14/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEONNVSUEWQGQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90339917
Record name 4'-(2-Acetoxyethoxy)acetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90339917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75230-41-0
Record name 4'-(2-Acetoxyethoxy)acetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90339917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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